
NHS-PEG4-( m-PEG12)3-ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-PEG4-(m-PEG12)3-ester is a monodisper branched PEG linker with a terminal NHS ester . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is reagent grade and is used for research purposes .
Molecular Structure Analysis
The molecular formula of NHS-PEG4-(m-PEG12)3-ester is C108H206N6O52 . It has a molecular weight of 2420.9 g/mol . The functional group of this compound is NHS ester/Methyl .Chemical Reactions Analysis
The NHS ester group in NHS-PEG4-(m-PEG12)3-ester can react with primary amines (-NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .Physical And Chemical Properties Analysis
NHS-PEG4-(m-PEG12)3-ester has a molecular weight of 2420.9 g/mol . . The storage condition for this compound is -20°C .Applications De Recherche Scientifique
Importance in Bioconjugation and Nanomedicine
Poly(ethylene glycol) (PEG) derivatives, including NHS-PEG4-(m-PEG12)3-ester, play a crucial role in bioconjugation and nanomedicine. These compounds are used to improve the pharmacokinetic properties of drugs, prolonging their circulation time and enhancing efficacy. The process, known as PEGylation, involves the conjugation of PEG to various biomolecules like proteins, peptides, and nanoparticles, making PEGylated products integral in clinical applications. However, the increasing recognition of PEG immunogenicity, leading to the formation of anti-PEG antibodies, highlights the need for developing alternative polymers to PEG (Thai Thanh Hoang Thi et al., 2020).
Advances in Hemostatic Applications
NHS-PEG compounds are also pivotal in hemostatic applications, as seen in products like HEMOPATCH (Sealing Hemostat). These advanced hemostatic pads utilize a protein-reactive monomer, such as NHS-PEG, to rapidly affix to tissue and promote hemostasis during surgical procedures. The efficacy of these compounds in controlling bleeding, especially in complex surgeries and patients on anticoagulation treatments, demonstrates their significant impact on surgical outcomes (K. Lewis et al., 2015).
Role in Tissue Engineering
In tissue engineering, NHS-PEG4-(m-PEG12)3-ester and similar PEG-functionalized materials, such as PEG-functionalized graphene oxide (PEG-GO), are gaining attention. These materials enhance solubility, stability, and biocompatibility, crucial for the attachment, proliferation, and differentiation of stem cells. The antibacterial efficacy of PEG-GO, in particular, shows potential in minimizing implant-associated infections, making it a promising candidate for various tissue engineering applications (Santanu Ghosh & K. Chatterjee, 2020).
Exploring Alternatives to PEGylation
While PEGylation remains the gold standard in the pharmaceutical industry for enhancing the therapeutic efficacy of biological therapeutics, the limitations of PEG, including its non-degradability and immunogenicity, have prompted research into alternative materials. This research aims to address the shortcomings of PEG and develop materials that can serve as viable replacements, ensuring the continued advancement of drug delivery systems (Yizhi Qi & A. Chilkoti, 2015).
Mécanisme D'action
Target of Action
NHS-PEG4-(m-PEG12)3-ester, also known as Nhs-dpeg®4-m-dpeg®12)3-ester, is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary targets of this compound are therefore proteins and other molecules with primary amine groups.
Mode of Action
The compound contains a terminal N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines. In the presence of primary amines, the NHS ester group forms a stable, irreversible amide bond . This reaction is typically carried out at a slightly basic pH (around 7-9), where primary amines are largely unprotonated and can readily react with the NHS ester .
Biochemical Pathways
The exact biochemical pathways affected by NHS-PEG4-(m-PEG12)3-ester depend on the specific proteins or molecules it is used to label. By attaching to proteins or other molecules, the compound can alter their properties and behaviors, potentially affecting various biochemical pathways. For instance, it can be used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Pharmacokinetics
Pegylation, the process of attaching polyethylene glycol (peg) chains to molecules, is known to improve a molecule’s water solubility, increase its hydrodynamic volume, reduce non-specific binding, protect it from proteolysis, reduce immunogenicity, and increase its serum half-life in vivo .
Result of Action
The primary result of NHS-PEG4-(m-PEG12)3-ester’s action is the modification of proteins or other molecules, altering their properties and behaviors. This can include increasing their stability, altering their interactions with other molecules, and changing their activity within cells .
Action Environment
The action of NHS-PEG4-(m-PEG12)3-ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group, with a slightly basic pH (around 7-9) being optimal for reaction with primary amines . Additionally, the temperature and solvent used can also influence the reaction. The compound is typically stored at -20°C and shipped at ambient temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C108H206N6O52/c1-123-25-28-131-41-44-139-55-58-145-67-70-151-79-82-157-91-94-160-88-85-154-76-73-148-64-61-142-52-49-136-38-33-128-22-14-110-101(116)9-18-163-97-108(113-104(119)12-17-126-31-36-134-47-48-135-37-32-127-21-13-109-100(115)5-4-6-107(122)166-114-105(120)7-8-106(114)121,98-164-19-10-102(117)111-15-23-129-34-39-137-50-53-143-62-65-149-74-77-155-86-89-161-95-92-158-83-80-152-71-68-146-59-56-140-45-42-132-29-26-124-2)99-165-20-11-103(118)112-16-24-130-35-40-138-51-54-144-63-66-150-75-78-156-87-90-162-96-93-159-84-81-153-72-69-147-60-57-141-46-43-133-30-27-125-3/h4-99H2,1-3H3,(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,113,119) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFWBJWEJMWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H206N6O52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

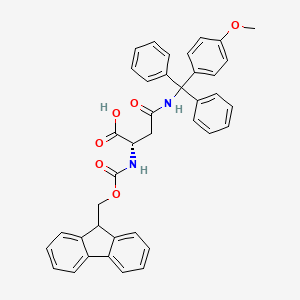
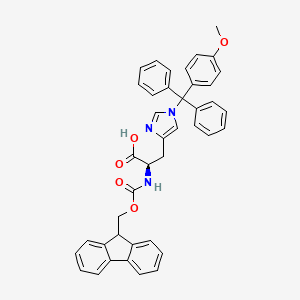

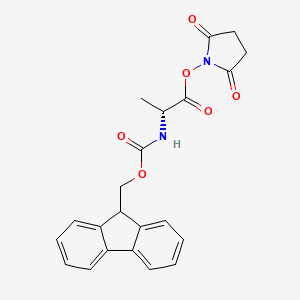
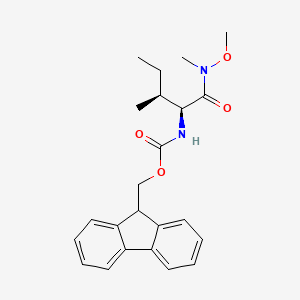


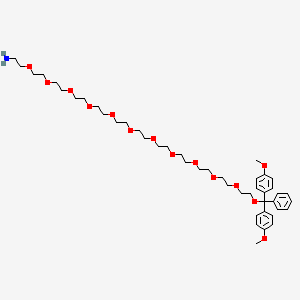

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)



